Diethyl acetylenedicarboxylate
Overview
Description
Synthesis Analysis
DEAD can be synthesized through several methods, often involving the reaction of acetylenic compounds with diethyl dicarboxylate under controlled conditions. For instance, the unprecedented noncatalyzed anti-carbozincation of DEAD, leading to fumaric derivatives through a selective alkylzinc group radical transfer, exemplifies its versatile reactivity (Maury, Feray, & Bertrand, 2011). This process highlights the unique stereocontrol achievable in DEAD reactions.
Molecular Structure Analysis
The molecular structure of DEAD and its derivatives has been extensively studied, revealing insights into their reactivity and interaction with other compounds. For example, the molecular structure of the acetone hemi-solvate of bis(diethyldithiocarbamato)-dimethylacetylenedicarboxylate(p-tolylimido)molybdenum(IV) showcases DEAD's ability to form complexes with metals, offering a rare example of an unsaturated organic molecule ligated to an organoimido species (Devore, Maatta, & Takusagawa, 1986).
Chemical Reactions and Properties
DEAD participates in a wide array of chemical reactions, including cycloadditions, carbozincation, and reactions with amines and alcohols, to generate diverse organic structures. Its reaction with alkylzinc compounds to form fumaric derivatives and with amines to generate hydrolysis products illustrates its broad utility in synthesis (Iwanami et al., 1964).
Physical Properties Analysis
The physical properties of DEAD, such as boiling point, melting point, and solubility, are influenced by its molecular structure and contribute to its reactivity and application in synthesis. Although specific physical property data for DEAD was not detailed in the provided literature, these properties typically play a crucial role in determining its behavior in various chemical reactions.
Chemical Properties Analysis
DEAD's chemical properties, including its reactivity towards nucleophiles, electrophiles, and radicals, define its extensive application in organic synthesis. The capability of DEAD to undergo smooth reactions with butane-2,3-dione in the presence of triphenylphosphine to yield highly functionalized 5-oxo-2,5-dihydrofurans underscores its chemical versatility (Yavari, Amiri, & Haghdadi, 2004).
Scientific Research Applications
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Synthesis of Heterocycles Diethyl acetylenedicarboxylate is extensively used in organic synthesis . It can react with amines, aldehydes, ketones, etc., to form various heterocycles . This compound is a critical and useful functional group due to its triple bond .
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Protein Cross-linker This compound is used as a protein cross-linker . Cross-linking proteins can help to study protein-protein interactions and protein structures.
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Synthesis of 3,4,5-Trisubstituted 2 (5H)-Furanone Derivatives Diethyl acetylenedicarboxylate is used in the synthesis of 3,4,5-trisubstituted 2 (5H)-furanone derivatives . These derivatives have potential applications in medicinal chemistry.
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Synthesis of Highly Functionalized Thiazolidinone Derivatives This compound is also used in the synthesis of highly functionalized thiazolidinone derivatives . Thiazolidinones are known for their wide range of biological activities.
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Synthesis of Novel Cyclic Peroxide Glucosides Diethyl acetylenedicarboxylate is used in the synthesis of novel cyclic peroxide glucosides . These glucosides can be used in the development of new drugs.
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Synthesis of 4,11-Dimesitylbisanthene This compound is used in the synthesis of 4,11-dimesitylbisanthene, a soluble bisanthene derivative, via Diels-Alder reaction . Bisanthene derivatives have potential applications in organic electronics.
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Self-condensation Reaction Diethyl acetylenedicarboxylate can undergo a one-pot reaction with aldehydes and amines in the presence of acetic acid at room temperature . The products of these reactions show a wide range of biological activities, such as antimicrobial, antifungal, anti-inflammatory, anticancer, and anti-viral HIV-1 .
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Mannich Reaction Catalyzed by Ammonium Salt With the help of [n-Bu4N][HSO4], the Mannich (one-pot) reaction of amines, diethyl acetylenedicarboxylate, and formaldehyde can be achieved with excellent yield in methanol at ambient temperature .
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Reaction with Dicarbonyl Compounds In 2012, Cao’s group found that DABCO is a convenient catalyst for the reaction between 1,3-dicarbonyl compounds and diethyl acetylenedicarboxylate .
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Synthesis of Complex Heterocyclic Molecules Diethyl acetylenedicarboxylate is an extremely versatile tool for organic chemists and completely new avenues have been explored for its use in combinatorial and multicomponent chemistry and heterocyclic synthesis .
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Carbon-Carbon Bond Formations DMAD is used increasingly in chemical synthesis as it has proven useful in carbon–carbon bond formations .
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Multicomponent Reactions by Generation of Zwitterions Recent literature examples illustrate the powerful potential of DMAD as a building block in organic synthesis .
Safety And Hazards
Diethyl acetylenedicarboxylate may cause respiratory irritation and causes severe skin burns and eye damage. It is recommended to not breathe dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, wash face, hands, and any exposed skin thoroughly after handling, and use only outdoors or in a well-ventilated area .
Future Directions
Diethyl acetylenedicarboxylate has extensive applications in organic synthesis. It can react with amines, aldehydes, ketones, etc., therefore it can be used to form various heterocycles . This compound is also used in the synthesis of dimethyl acetylenedicarboxylate, an important laboratory reagent .
properties
IUPAC Name |
diethyl but-2-ynedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STRNXFOUBFLVIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227055 | |
Record name | Diethyl 2-butynedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20227055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Diethyl 2-butynedioate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20579 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Diethyl acetylenedicarboxylate | |
CAS RN |
762-21-0 | |
Record name | Diethyl acetylenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=762-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl 2-butynedioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl acetylenedicarboxylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67975 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Diethyl 2-butynedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20227055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 2-butynedioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.996 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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